molecular formula C₁₈H₁₀D₆INO₄ B1146599 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 CAS No. 951400-21-8

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Cat. No. B1146599
M. Wt: 443.27
InChI Key:
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Description

“N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6” is a stable isotope labelled compound . It has a molecular formula of C18H10D6INO4 and a molecular weight of 443.27 . This compound is used in neurology research, particularly in the areas of stress, anxiety, memory, learning, and cognition .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6” is defined by its molecular formula, C18H10D6INO4 . This indicates that the molecule is composed of 18 carbon atoms, 10 hydrogen atoms, 6 deuterium atoms (a stable isotope of hydrogen), one iodine atom, one nitrogen atom, and 4 oxygen atoms.

Scientific Research Applications

Polymer Synthesis

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide derivatives have been utilized in the synthesis of polymers. For example, copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate were synthesized, characterized by IR and 1H-NMR spectral studies, and their molecular weights and polydispersity index determined by gel permeation chromatography (Jayakumar, Balaji, & Nanjundan, 2000).

Antioxidant Studies

N-ethyl phthalimide esters have been synthesized and tested for in vitro antioxidant activity. These compounds displayed good antioxidant activity in DPPH radical scavenging, FRAP, and CUPRAC methods, suggesting their potential in biochemical applications (Kumar et al., 2015).

Inhibition of Acetylcholinesterase

Phthalimide derivatives are noted for their role as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Studies on specific phthalimide derivatives, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, revealed their effectiveness as AChE inhibitors, offering a potential therapeutic pathway for neurodegenerative diseases (Andrade-Jorge et al., 2018).

Anticonvulsant Properties

Research on N-phenylphthalimides, including variants similar to N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide, has demonstrated significant anticonvulsant properties. These compounds have been evaluated for their efficacy against seizures in animal models, indicating their potential use in the treatment of epilepsy (Bailleux, Vallée, Nuyts, & Vamecq, 1994).

Supramolecular Chemistry

Phthalimide derivatives have been studied in the context of supramolecular chemistry. For instance, a study focused on a novel pyridone-based phthalimide fleximer, examining its structure and supramolecular properties. This research contributes to the understanding of noncovalent interactions and self-assembly in molecular systems (Dowarah et al., 2022).

properties

IUPAC Name

2-[2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSRYRSFYGKES-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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